1-(4-Chlorophenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a complex organic compound with significant interest in medicinal chemistry due to its potential therapeutic applications. Its chemical structure features a urea linkage, which is known for its biological activity, particularly in the development of anticancer agents. This compound is classified under the category of substituted ureas and has a specific focus on its structural and functional properties that contribute to its biological efficacy.
1-(4-Chlorophenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea belongs to the class of aryl urea derivatives. These compounds are characterized by the presence of an aryl group attached to a urea moiety, which is often associated with diverse pharmacological activities, including antiproliferative effects against cancer cells .
The synthesis of 1-(4-Chlorophenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .
The molecular formula for 1-(4-Chlorophenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is , with a molecular weight of approximately 379.9 g/mol. Its structure includes:
The compound's three-dimensional structure can be visualized using computational chemistry software, which allows for analysis of its steric and electronic properties that influence biological activity .
The primary reactions involving 1-(4-Chlorophenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea include:
Reactions are typically monitored using thin-layer chromatography or high-performance liquid chromatography to track progress and yield .
The mechanism of action for 1-(4-Chlorophenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea involves its interaction with specific biological targets within cells. It may inhibit key enzymes or receptors involved in cellular proliferation and survival pathways.
Studies have shown that related compounds exhibit significant antiproliferative activity against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . Molecular docking studies suggest that this compound can form hydrogen bonds with target proteins, enhancing its binding affinity and therapeutic potential.
While specific physical properties such as density and boiling point are not readily available for this compound, it is generally expected to be a solid at room temperature given its molecular weight and structure.
Key chemical properties include:
Relevant data from studies indicate that similar compounds display good thermal stability and moderate reactivity under standard laboratory conditions .
1-(4-Chlorophenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea has potential applications in medicinal chemistry as a lead compound for developing new anticancer drugs. Its structural features allow for modifications that can enhance potency and selectivity against cancer cells.
Additionally, ongoing research into its biological activity may lead to further insights into its mechanism of action, paving the way for novel therapeutic strategies in oncology .
The molecular architecture of 1-(4-Chlorophenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea features strategically integrated functional groups that collectively define its physicochemical behavior and biological potential. The compound belongs to the urea derivative class with additional classification as a sulfone-containing heterocyclic compound, specifically incorporating the isothiazolidine ring system . Its structural organization can be dissected into three key domains:
Chlorinated Aryl Domain: The 4-chlorophenyl group provides significant hydrophobic character and electron-withdrawing properties that influence π-π stacking interactions and metabolic stability. The chlorine atom at the para position creates an electron-deficient ring system that enhances dipole interactions with biological targets [5].
Urea Linker: The -NH-C(=O)-NH- bridge serves as a versatile hydrogen-bonding unit capable of acting as both hydrogen bond donor and acceptor. This bifunctional hydrogen-bonding capacity enables the molecule to form stable interactions with enzyme active sites and receptor domains, a characteristic shared with clinically significant urea-based drugs .
Isothiazolidine 1,1-Dioxide Moiety: This five-membered saturated heterocycle containing sulfur and nitrogen atoms in the +6 oxidation state (sulfone) introduces substantial polarity and conformational restraint. The sulfonyl groups (-SO₂-) exhibit strong hydrogen-bond accepting capacity at both oxygen atoms while contributing to the molecule's dipole moment [5].
Table 1: Key Molecular Characteristics of 1-(4-Chlorophenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₈H₂₀ClN₃O₄S | Defines elemental composition and empirical properties |
Molecular Weight | 409.89 g/mol | Impacts pharmacokinetic parameters |
CAS Registry | 1203391-16-5 | Unique chemical identifier for sourcing and literature |
Hydrogen Bond Donors | 2 (urea -NH-) | Enables binding to hydrogen bond acceptors |
Hydrogen Bond Acceptors | 6 (urea C=O, sulfone SO₂, ether O) | Facilitates interactions with hydrogen bond donors |
Canonical SMILES | CCOC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O | Describes atomic connectivity and stereochemistry |
The functional group synergy creates a molecule with balanced hydrophilicity-hydrophobicity character. The sulfone group significantly enhances water solubility relative to non-oxidized thioether analogs, while the chloroaryl moiety provides membrane permeability. This balance is critical for bioavailability in pharmacological applications [5]. The isothiazolidine ring's puckered conformation introduces three-dimensionality to the molecular structure, potentially enhancing target selectivity through steric complementarity with protein binding pockets—a feature lacking in simpler planar urea derivatives [6].
Urea derivatives have evolved from simple agrochemicals to sophisticated medicinal scaffolds, with 1-(4-Chlorophenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea representing a contemporary pinnacle in this chemical lineage. The historical trajectory reveals significant milestones:
First-Generation Ureas (1950s-1970s): Early urea derivatives like Diuron (N'-(3,4-dichlorophenyl)-N,N-dimethylurea) established the herbicidal potential of aryl ureas through photosystem II inhibition . These compounds featured simple diaryl or alkyl-aryl architectures without heterocyclic embellishments, limiting their pharmacological applicability due to toxicity concerns and restricted target profiles.
Second-Generation Hybrids (1980s-2000s): Integration of heterocyclic systems emerged with compounds such as Triclocarban (1-(4-Chlorophenyl)-3-(3,4-dichlorophenyl)urea) , which incorporated chlorinated phenyl groups but maintained limited structural complexity. During this period, researchers recognized that heterocyclic appendages could dramatically alter bioactivity profiles. The synthesis of compounds like 1-(4-Chlorophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea (C₁₁H₁₃ClN₂O₃S) demonstrated how saturated sulfur-containing heterocycles could enhance water solubility through sulfone formation while maintaining membrane permeability [5].
Modern Heterocyclic Ureas (2010-Present): Contemporary design incorporates strategically functionalized heterocycles to address specific target limitations. The synthesis of 1-(4-Chlorophenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea exemplifies this evolution through its isothiazolidine dioxide moiety, which provides:
Table 2: Evolution of Urea-Based Compounds with Heterocyclic Modifications
Compound | Structure | Molecular Formula | Key Advancements |
---|---|---|---|
Diuron | 3-(3,4-Dichlorophenyl)-1,1-dimethylurea | C₉H₁₀Cl₂N₂O | Herbicidal activity; photosystem II inhibition |
Triclocarban | 1-(4-Chlorophenyl)-3-(3,4-dichlorophenyl)urea | C₁₃H₉Cl₃N₂O | Antimicrobial properties; halogenated aryl system |
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4-dimethoxyphenyl)urea | Dimethoxyphenyl variant | C₁₈H₂₀ClN₃O₅S | Polar methoxy groups; sulfone-enhanced solubility |
1-(5-Chloro-2-methoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea | Methoxyphenyl/methylphenyl variant | C₁₈H₂₀ClN₃O₄S | Steric modulation; asymmetric substitution |
Target Compound | 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea | C₁₈H₂₀ClN₃O₄S | Ethoxy group flexibility; optimized heterocyclic positioning |
Synthetic methodologies for such advanced ureas have evolved from simple one-step condensations to multi-step sequences requiring precise control. The preparation typically involves:
Modern applications exploit these structural innovations for targeted biological effects. Patent WO2015108861A1 demonstrates how structurally advanced urea derivatives inhibit phosphoinositide 3-kinase (PI3K), validating their role in cancer therapeutics [6]. The precise positioning of the isothiazolidine dioxide moiety relative to the urea bond appears critical for kinase inhibition, highlighting the importance of heterocyclic integration in contemporary drug design.
The isothiazolidine 1,1-dioxide moiety represents a strategic heterocyclic system that confers distinctive advantages in bioactive molecule design, particularly as implemented in 1-(4-Chlorophenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea. This saturated five-membered ring with S=O bonds at sulfur exhibits three-dimensional characteristics that significantly enhance pharmacological potential:
Conformational Restriction and Spatial Orientation: The puckered ring system restricts rotational freedom at the C-N bond connecting to the phenyl group, reducing the entropic penalty upon binding to biological targets. This pre-organization enhances binding affinity for specific enzyme pockets compared to flexible alkyl chains or acyclic sulfones. The locked conformation ensures optimal presentation of both the sulfone oxygens and the adjacent phenyl ring's chloro substituent to complementary regions of the target protein [6].
Enhanced Hydrogen-Binding Capacity: The sulfone group (-SO₂-) serves as a superior hydrogen bond acceptor relative to carbonyl groups, with two highly polarized oxygen atoms capable of forming bifurcated hydrogen bonds. This is particularly valuable for targeting ATP-binding sites in kinases or substrate-binding pockets in enzymes. In the subject compound, this sulfone group works synergistically with the urea's hydrogen-bonding capabilities, creating a multi-point recognition system that enhances target affinity and selectivity [5].
Polar Surface Area Optimization: The sulfone moiety significantly increases molecular polarity without generating formal charges, improving aqueous solubility while maintaining membrane permeability. This balanced solubility profile addresses a common limitation in purely aromatic or hydrocarbon-based drug candidates. The calculated polar surface area contributed by the isothiazolidine dioxide moiety is approximately 60 Ų, substantially higher than the 20-30 Ų provided by typical phenyl rings [5].
Table 3: Functional Contributions of the Isothiazolidine 1,1-Dioxide Moiety in Molecular Design
Role in Drug Design | Structural Basis | Biological Consequence |
---|---|---|
Hydrogen Bond Enhancement | Sulfone oxygens act as strong H-bond acceptors | Improved target binding affinity; enhanced protein-ligand complementarity |
Metabolic Stability | Resistance to cytochrome P450 oxidation | Extended plasma half-life; reduced metabolite formation |
Conformational Restriction | Puckered ring system with defined stereochemistry | Reduced entropy penalty upon binding; increased target selectivity |
Solubility Modulation | High polarity without ionization | Improved aqueous solubility; balanced logP values |
Electrostatic Complementarity | Negative electrostatic potential at sulfone oxygens | Enhanced interaction with cationic residues (Lys, Arg) in target proteins |
The isothiazolidine dioxide system has demonstrated particular value in targeting enzymatic domains requiring multipoint recognition. Patent WO2015108861A1 highlights compounds containing this moiety as potent inhibitors of phosphoinositide 3-kinase (PI3K), a critical target in oncology [6]. The sulfone oxygens mimic phosphate groups in ATP or phosphoinositide substrates while avoiding the metabolic instability of phosphate esters. This bioisosteric capability extends to other targets where phosphate mimicry is advantageous, including nucleotide-binding proteins and kinases.
Synthetic accessibility enhances the pharmacophore's utility. The isothiazolidine core can be efficiently constructed through cyclization reactions involving thioamide and aldehyde precursors, with subsequent oxidation to the sulfone state . This synthetic tractability enables rapid generation of analogs with substitutions at the 3, 4, or 5 positions of the heterocycle, facilitating structure-activity relationship studies. For instance, alkyl substituents on the isothiazolidine ring can modulate steric bulk to optimize fit within hydrophobic subpockets of target proteins, while polar substituents can enhance water solubility.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: